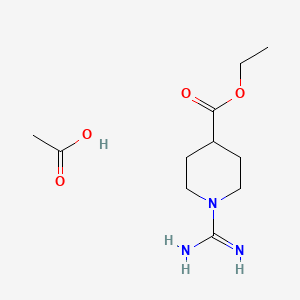

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Description

Properties

IUPAC Name |

acetic acid;ethyl 1-carbamimidoylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.C2H4O2/c1-2-14-8(13)7-3-5-12(6-4-7)9(10)11;1-2(3)4/h7H,2-6H2,1H3,(H3,10,11);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNECNVHKRNKUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-80-4 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(aminoiminomethyl)-, ethyl ester, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate typically involves the reaction of piperidine derivatives with ethyl chloroformate and subsequent treatment with acetic acid. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

These methods ensure high purity and consistency, which are crucial for research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interaction with various biological targets, including receptors involved in neurological and metabolic pathways.

Case Study: P2Y14 Receptor Antagonists

One notable application involves its derivatives being explored as P2Y14 receptor antagonists. Research has shown that modifications to the piperidine moiety can enhance water solubility and bioavailability, making these compounds suitable for in vivo studies. The affinity of these compounds was quantified, demonstrating their potential in treating conditions such as asthma and chronic neuropathic pain .

| Compound | Target | Affinity | Application |

|---|---|---|---|

| This compound | P2Y14 receptor | Asthma treatment |

Agricultural Applications

Bioactive Metabolites

Research indicates that compounds similar to this compound can be utilized as bio-fungicides. A study demonstrated that extracts from related compounds showed significant antifungal activity against phytopathogenic fungi, suggesting potential applications in agriculture for crop protection .

Experimental Setup

In vitro assays were conducted using various solvent extracts on rice plants infected with pathogens. The results indicated that specific formulations could effectively inhibit fungal growth, showcasing the agricultural viability of such compounds.

| Solvent Extract | Concentration | Fungal Growth Inhibition (%) |

|---|---|---|

| Ethanol | 2.0% | 75% |

| Methanol | 2.0% | 65% |

Synthetic Applications

Chemical Synthesis

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for the development of various derivatives that can act as precursors for more complex molecules used in pharmaceuticals and agrochemicals.

Reactivity and Derivation

The compound can undergo several chemical transformations, including acylation and alkylation reactions, enabling the synthesis of targeted derivatives with specific biological activities .

Mechanism of Action

The mechanism of action of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives are widely studied for their applications in medicinal chemistry and materials science. Below is a comparative analysis of ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate with structurally related compounds:

Structural Analogues from Patent Literature

The European Patent Application (2021/09) describes 2,2,6,6-tetramethylpiperidin-4-yl acetate derivatives, which share a piperidine core but differ in substituents and functional groups . Key distinctions include:

- Substituent Effects: The patent compounds feature methyl groups at the 2,6-positions and variable alkyl esters (e.g., acetate, propionate, butyrate) at the 4-position.

- Polarity and Solubility : The acetate counterion in the target compound increases polarity compared to neutral esters like 2,2,6,6-tetramethylpiperidin-4-yl butyrate, which may exhibit higher lipophilicity due to longer alkyl chains.

Ethyl Acetate as a Simple Ester Model

Ethyl acetate (C₄H₈O₂), a widely used solvent, shares an ester functional group with the target compound. However, its simplicity (lacking a piperidine ring or charged groups) results in distinct properties :

- Volatility : Ethyl acetate has a low boiling point (77°C) due to its small molecular size, whereas the target compound’s piperidine backbone and ionic acetate likely increase its thermal stability.

- Reactivity : The carbamimidoyl group in the target compound may participate in nucleophilic reactions or metal coordination, a feature absent in ethyl acetate.

Data Table: Comparative Properties

Research Findings and Implications

Bioactivity : The carbamimidoyl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding, a mechanism less prevalent in alkylated piperidine derivatives .

Synthetic Utility : Unlike ethyl acetate, which is primarily a solvent, the target compound’s multifunctional structure allows for derivatization at both the carbamimidoyl and carboxylate positions, enabling tailored drug design.

Stability Considerations : The ionic nature of the acetate counterion may improve aqueous stability compared to neutral esters, though this could reduce membrane permeability in drug delivery contexts.

Biological Activity

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a small molecule with the following chemical structure:

- Chemical Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 290.32 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring, which is known for its diverse biological activities, including antimicrobial and antifungal properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nitric Oxide Production : The compound is involved in the production of nitric oxide (NO), a crucial signaling molecule that mediates various physiological processes, including vasodilation and immune response .

- Antimicrobial Action : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting microbial cell membranes and inhibiting protein synthesis .

- Cancer Therapeutics : There is emerging evidence that compounds similar to this compound may have applications in cancer treatment by targeting specific oncogenic pathways .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, confirming its potential as an antimicrobial agent.

Case Study 2: Cancer Treatment Potential

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings suggest a promising avenue for further research into its application in oncology.

Q & A

Basic Questions

Q. What safety protocols should be followed when handling Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- First Aid Measures : In case of eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash thoroughly with soap and water; remove contaminated clothing .

- Ventilation : Use fume hoods during synthesis or purification to mitigate inhalation risks. Toxicity data for this compound are limited, so caution is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperidine backbone, carbamimidoyl group, and ester linkages. Compare chemical shifts with analogous piperidine derivatives (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHNO) and detect fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm for esters, N-H stretches for the carbamimidoyl group) .

Q. What are the critical physical properties influencing experimental design?

- Answer :

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural elucidation?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters for high-resolution data (e.g., twinning or disorder) and validate using R-factors and electron density maps .

- Complementary Techniques : Pair X-ray diffraction with computational modeling (DFT) to resolve ambiguities in bond angles or hydrogen bonding networks.

- Case Study : For piperidine derivatives, SHELXPRO has been used to interface with macromolecular crystallography pipelines, improving accuracy in asymmetric unit assignments .

Q. What strategies minimize side reactions during the esterification step in synthesis?

- Methodological Answer :

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance reaction efficiency and reduce racemization.

- Solvent Selection : Anhydrous dichloromethane or THF minimizes hydrolysis of the ester intermediate .

- Temperature Control : Maintain reactions at 0–5°C to suppress competing nucleophilic attacks on the carbamimidoyl group.

Q. How can chromatographic methods validate purity, and what challenges arise?

- Methodological Answer :

- HPLC Conditions : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for baseline separation. Monitor UV absorption at 210–220 nm for carboxylate detection .

- Challenges :

- Co-elution : Impurities with similar polarity (e.g., hydrolyzed byproducts) may require orthogonal methods like GC-MS or ion-exchange chromatography.

- Quantification : Calibrate against certified reference standards (e.g., USP-grade analogs) to ensure accuracy .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the piperidine ring.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) to assess hydrolytic stability .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and MS data for this compound?

- Methodological Answer :

- Isotopic Purity : Verify using -labeling for carbamimidoyl groups to distinguish from contaminants.

- 2D NMR : Perform HSQC and HMBC experiments to confirm connectivity between the piperidine ring and ester groups, resolving misassignments .

- Cross-Validation : Compare with synthetic intermediates (e.g., tert-butyl-protected precursors) to trace discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.